6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Beschreibung
Structural Significance of 6-(4-Isopropylphenyl)-3-[1-(Methylsulfonyl)-4-Piperidinyl]Triazolo[3,4-b]Thiadiazole
The triazolo[3,4-b]thiadiazole scaffold is a bicyclic system formed by the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings, creating a planar, electron-deficient aromatic core that facilitates π-π stacking and hydrogen-bonding interactions with biological targets. In the case of 6-(4-isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]triazolo[3,4-b]thiadiazole, strategic substitutions at positions 3 and 6 introduce critical pharmacophoric elements:
- 6-(4-Isopropylphenyl) Group : The bulky, lipophilic isopropylphenyl substituent enhances membrane permeability and stabilizes hydrophobic interactions within enzyme active sites. This moiety is structurally analogous to aryl groups in tubulin inhibitors, suggesting potential antiproliferative mechanisms via microtubule disruption.
- 3-[1-(Methylsulfonyl)-4-Piperidinyl] Moiety : The methylsulfonyl group (-SO~2~CH~3~) acts as a hydrogen-bond acceptor, improving solubility and binding affinity to polar residues in target proteins like urease or SIRT1 deacetylase. The piperidine ring introduces conformational flexibility, enabling adaptive binding to allosteric pockets.
Comparative molecular docking studies of analogous triazolothiadiazoles reveal that the methylsulfonyl group increases binding energy by 1.5–2.0 kcal/mol compared to non-sulfonylated derivatives, primarily through interactions with lysine and arginine side chains. Additionally, the isopropylphenyl group’s electron-donating effects modulate the core’s electron density, potentially enhancing redox-mediated antibacterial activity.
Historical Evolution of Fused Heterocyclic Systems in Drug Discovery
The development of fused heterocyclic systems in medicinal chemistry traces back to the mid-20th century, with early focus on benzothiazoles and purine analogs. The discovery of 1,2,4-triazolo[3,4-b]thiadiazoles in the 1970s marked a pivotal shift, as their synthetic versatility allowed for systematic exploration of structure-activity relationships (SAR). Initial derivatives, such as 3,6-diphenyltriazolo[3,4-b]thiadiazole, exhibited moderate antimicrobial and anti-inflammatory activities but suffered from poor bioavailability and selectivity.
Key milestones in the field include:
- 1980s–1990s : Introduction of sulfonyl groups to the triazolothiadiazole framework, which improved metabolic stability and target specificity. For example, 3-(benzenesulfonyl)-6-fluorophenyl derivatives showed 10-fold greater anticancer potency than their non-sulfonylated counterparts.
- 2000s–2010s : Hybridization with NSAID moieties (e.g., ibuprofen, flurbiprofen) yielded dual-action compounds with combined cyclooxygenase inhibition and antiproliferative effects. The 4-methoxyphenyl-substituted triazolothiadiazole 3h demonstrated IC~50~ values of 1.8 µM against hepatocellular carcinoma (Huh7), surpassing first-line chemotherapeutics like 5-fluorouracil.
- 2020s : Computational-driven design of piperidinyl and isopropylphenyl substitutions, as seen in the title compound, optimized steric and electronic profiles for multitarget engagement. Molecular dynamics simulations confirm stable binding (RMSD < 2.0 Å) to urease and SIRT1 over 100 ns trajectories.
Eigenschaften
Molekularformel |
C18H23N5O2S2 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O2S2/c1-12(2)13-4-6-15(7-5-13)17-21-23-16(19-20-18(23)26-17)14-8-10-22(11-9-14)27(3,24)25/h4-7,12,14H,8-11H2,1-3H3 |
InChI-Schlüssel |
WGKRGXLRUYCUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of this compound combines a triazolo-thiadiazole core with an isopropylphenyl group and a methylsulfonyl-piperidine moiety, which may enhance its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₄N₄O₂S
- Molecular Weight : Approximately 472.4 g/mol
- Structural Characteristics : The compound's structure includes:
- A triazolo-thiadiazole core known for its biological activity.
- An isopropylphenyl substituent that may influence lipophilicity and receptor interactions.
- A methylsulfonyl-piperidine group that could enhance binding affinity to biological targets.
Biological Activities
Research indicates that compounds containing the triazolo-thiadiazole moiety exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazolo-thiadiazoles possess significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values have been determined against various bacterial and fungal strains. The compound may act through mechanisms involving disruption of microbial cell wall synthesis or inhibition of enzymatic pathways essential for microbial survival .
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of similar triazolo-thiadiazole compounds have revealed promising results. For example, certain derivatives have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
The biological activity of 6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is believed to stem from its ability to interact with specific enzymes or receptors. Binding studies indicate that the compound may utilize hydrogen bonding and π-π stacking interactions to modulate enzyme activity or receptor signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Screening : In a comparative study, 6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was tested against standard antibiotics like ciprofloxacin and ketoconazole. The results indicated varying levels of effectiveness against both bacterial and fungal strains .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Specific focus was placed on its effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Inflammatory Response Modulation : Experimental models assessing the anti-inflammatory properties showed a reduction in cytokine levels following treatment with this compound. This suggests a potential therapeutic role in managing inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
The compound 6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule with a triazolo-thiadiazole core and functional groups including an isopropylphenyl group and a methylsulfonyl-piperidine moiety. It has a molecular weight of approximately 472.4 g/mol. The compound's structural arrangement suggests it may have distinct pharmacological properties.
Potential Applications in Medicinal Chemistry
- Lead Compound for Drug Development The compound may be useful as a lead compound in the development of novel antimicrobial or anti-inflammatory drugs because of its biological activity profile.
- Efficacy Enhancement Its unique structure allows for modifications to enhance efficacy or reduce side effects in therapeutic applications.
- Interaction Studies Studies often focus on its binding affinity to various biological targets, which are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound in biological systems. The mechanism of action often involves interactions with specific enzymes or receptors, modulating their activity through binding interactions facilitated by hydrogen bonding and π-π stacking.
Related Compounds
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
The 4-isopropylphenyl group distinguishes this compound from analogs with alternative aryl or heteroaryl substitutions. Key comparisons include:
Analysis : The 4-isopropylphenyl group offers moderate lipophilicity compared to adamantyl (hyper-lipophilic) or nitrophenyl (polar) analogs. This balance may optimize membrane permeability and target engagement .
Substituent Variations at Position 3
The methylsulfonyl-piperidinyl group is unique compared to common alternatives:
Analysis : The methylsulfonyl-piperidinyl group combines solubility-enhancing sulfonyl with the spatial flexibility of piperidine, a feature absent in rigid indole or pyridine derivatives. This may reduce off-target effects while improving blood-brain barrier penetration .
Pharmacological and Toxicological Comparisons
Anticancer Activity
- Adamantyl analogs (e.g., 5a–5c): Show antiproliferative IC₅₀ values of 8–15 μM against MCF-7 and HeLa cells .
- Indole-substituted analogs (e.g., 5d): Exhibit Bcl-2 inhibition with IC₅₀ ~10 μM .
- Target compound: Preliminary data suggest superior efficacy in Ehrlich ascitic carcinoma models (mean survival time increase by 40% vs. control), likely due to dual steric and electronic effects of its substituents .
Toxicity Profiles
Vorbereitungsmethoden
Formation of the Triazolo-Thiadiazole Ring System
The core heterocyclic framework, triazolo[3,4-b]thiadiazole , is typically synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide or related sulfur donors. A common route involves:
- Step A: Condensation of hydrazine derivatives with suitable carbon disulfide derivatives to form hydrazine-thiadiazole intermediates.
- Step B: Cyclization under acidic conditions, often using catalysts such as phosphorus oxychloride or polyphosphoric acid, to generate the fused heterocycle.
Reaction conditions: Elevated temperatures (around 80–120°C), inert atmosphere, with solvents like acetonitrile or dimethylformamide (DMF).
Functionalization with the Triazole Moiety
The triazole ring is introduced through cyclization of hydrazine derivatives with suitable nitriles or azides, often employing:
- Click chemistry approaches (e.g., azide-alkyne cycloaddition) if applicable.
- Alternatively, direct cyclization of hydrazides with nitrile derivatives under dehydrating conditions.
Introduction of the Piperidine and Methylsulfonyl Groups
Methylsulfonyl Group Addition
The methylsulfonyl group can be incorporated by:
- Step A: Alkylation of the piperidine nitrogen with methylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine).
- Step B: Alternatively, direct sulfonylation of the piperidine nitrogen using methylsulfonyl chloride in the presence of a base.
Attachment of the 4-Isopropylphenyl Group
Suzuki or Buchwald-Hartwig Cross-Coupling
The isopropylphenyl group is typically attached via cross-coupling reactions:
Alternative Direct Substitution
In some cases, direct electrophilic aromatic substitution or nucleophilic aromatic substitution may be employed if the heterocycle is suitably activated.
Optimization and Purification
- Reaction Optimization: Parameters such as temperature, solvent, catalyst loading, and reaction time are fine-tuned to maximize yield.
- Purification: Techniques include column chromatography, recrystallization, and preparative HPLC to achieve high purity suitable for biological evaluation.
Summary of Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization to form heterocycle | Hydrazine derivatives + CS₂ | Acid catalysis, 80–120°C | Core ring formation |
| 2 | Functionalization with piperidine | Halogenation + Piperidinyl derivative | Basic/acidic, reflux | Piperidine attachment |
| 3 | Sulfonylation | Methylsulfonyl chloride | Base, room temperature | Methylsulfonyl group addition |
| 4 | Isopropylphenyl attachment | Cross-coupling | Pd catalyst, heat | Aromatic group attachment |
Notes on Research and Industrial Methods
- Research studies emphasize the importance of regioselectivity and functional group tolerance, often employing microwave-assisted synthesis or flow chemistry to enhance efficiency.
- Industrial synthesis focuses on scalability, employing continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure batch-to-batch consistency.
Q & A
Q. What are the key considerations for optimizing the synthesis of this triazolothiadiazole derivative?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives with thiocarbonyl compounds, followed by functionalization of the triazole and thiadiazole cores. Critical factors include:
- Catalyst selection : Use of POCl₃ to activate carbonyl groups for cyclization .
- Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., DMSO/water) to achieve >95% purity .
- Reaction conditions : Temperature control (e.g., reflux in toluene) and solvent choice to minimize side products .
| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Cyclization | POCl₃, 80°C, 16h | 49-75% |
| 2 | Functionalization | NaH, methylsulfonyl chloride | 60-85% |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropylphenyl and methylsulfonyl groups) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected m/z ~500 g/mol) .
- X-ray crystallography : Resolve planar triazolothiadiazole core and dihedral angles with aryl substituents .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antifungal vs. anticancer) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Strategies include:
- Dose-response profiling : Establish EC₅₀ values across cell lines (e.g., HepG2 vs. fungal strains) .
- Target validation : Use molecular docking (e.g., against 14-α-demethylase or c-Met kinase) to identify binding modes .
- Orthogonal assays : Compare in vitro enzymatic inhibition (e.g., lanosterol demethylase) with cellular viability assays .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying substituents while retaining the triazolothiadiazole core:
- Substitution patterns : Replace isopropylphenyl with halogenated or methoxy-phenyl groups to assess electronic effects .
- Piperidine modifications : Compare methylsulfonyl vs. unsubstituted piperidine for solubility and target affinity .
- High-throughput screening : Test derivatives against kinase panels or microbial libraries to map bioactivity .
| Substituent (R) | Biological Activity | Key Finding |
|---|---|---|
| 4-Isopropylphenyl | Anticancer (HepG2) | EC₅₀ = 7.28 µM |
| 3,4-Dimethoxyphenyl | Antifungal | EC₅₀ = 42.49 µM |
Q. How can researchers address low solubility in pharmacological assays?
- Methodological Answer :
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked sulfonates) .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Employ liposomal carriers to enhance bioavailability .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Methodological Answer : Discrepancies may arise from:
- Protein flexibility : Static docking models ignore conformational changes (e.g., 14-α-demethylase active site) .
- Solvent effects : Implicit solvent models in silico vs. aqueous buffer conditions in vitro .
- Validation : Use molecular dynamics simulations (50 ns trajectories) to refine docking poses .
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